molecular formula C8H17ClN2O B3095401 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1262774-69-5

5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride

Cat. No.: B3095401
CAS No.: 1262774-69-5
M. Wt: 192.68
InChI Key: UZLLPQJPBDVCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. Its ability to form hydrogen bonds and interact with biological molecules makes it a subject of interest in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidepressant activities. Its structure suggests it may interact with specific molecular targets involved in these conditions.

Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and as an intermediate in various chemical reactions. Its stability and reactivity under process conditions make it suitable for large-scale production.

Safety and Hazards

The compound is classified under GHS07 and has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride typically involves the reaction of pyrrolidinone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride salt form .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds .

Mechanism of Action

The mechanism of action of 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    Isoprenaline: A sympathomimetic medication used in the treatment of acute bradycardia and heart block.

    Bisoprolol: A beta-1 adrenergic blocking agent used to treat high blood pressure and heart failure.

Uniqueness: 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride is unique due to its specific structure, which includes a pyrrolidinone ring and an isopropylamino methyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-[(propan-2-ylamino)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)9-5-7-3-4-8(11)10-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLLPQJPBDVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Reactant of Route 2
Reactant of Route 2
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Reactant of Route 4
Reactant of Route 4
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Reactant of Route 5
Reactant of Route 5
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Reactant of Route 6
Reactant of Route 6
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.